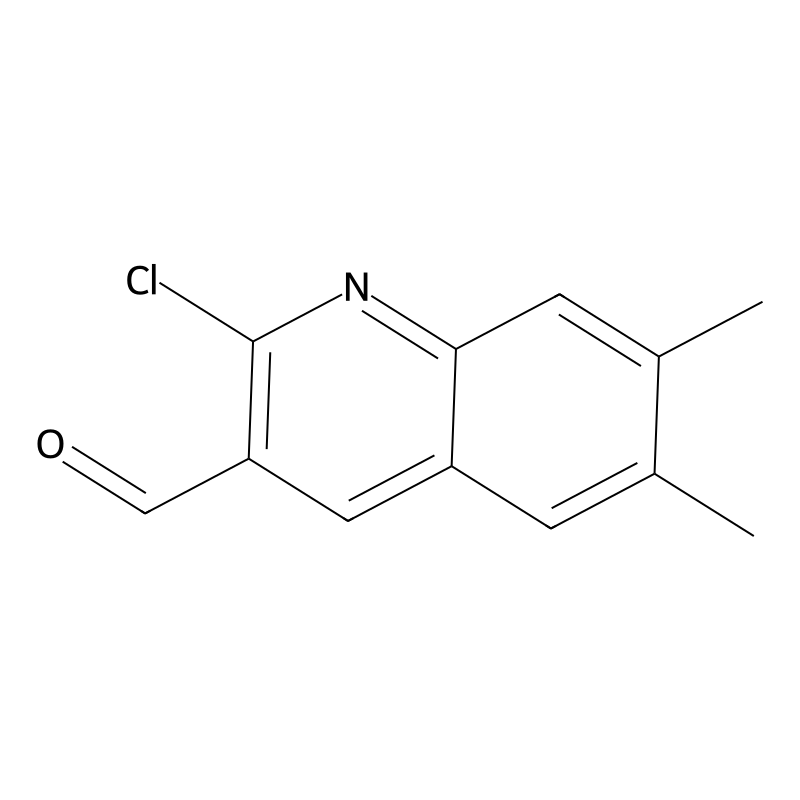

2-Chloro-6,7-dimethylquinoline-3-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-Chloro-6,7-dimethylquinoline-3-carbaldehyde is a synthetic organic compound. While the specific details of its synthesis might be proprietary information, the general process involves the reaction of a suitable starting material, such as 2-chloro-3-nitrotoluene, with various reagents to introduce the quinoline core and subsequently the aldehyde functionality.

Potential Applications:

Research suggests that 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde might hold potential for various scientific applications, although its specific uses are still under investigation. Here are some potential areas of exploration:

- Antimicrobial activity: Studies have shown that 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde exhibits some antibacterial and antifungal properties. However, further research is needed to determine its efficacy and potential for development into therapeutic agents [].

- Anticancer properties: In vitro studies have shown that 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde may possess some anticancer activity against certain cancer cell lines []. However, further investigation is necessary to understand its mechanism of action and potential for in vivo applications.

- Ligand design: The structure of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde could be used as a starting point for the design of new ligands for metal complexes. These ligands could have potential applications in various fields, such as catalysis and material science [].

2-Chloro-6,7-dimethylquinoline-3-carbaldehyde is a heterocyclic organic compound characterized by a quinoline structure with a chloro substituent and an aldehyde functional group. Its molecular formula is and it has a molecular weight of approximately 219.67 g/mol. The compound features a chlorine atom at the 2-position and two methyl groups at the 6 and 7 positions of the quinoline ring, which contribute to its unique chemical properties and reactivity.

- Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The chlorine atom can undergo nucleophilic substitution reactions with amines or thiols, leading to the formation of new compounds .

Research indicates that 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde exhibits significant biological activity. It has been explored for its potential as an antimalarial and anticancer agent, functioning as an intermediate in the synthesis of pharmacologically active compounds. Its ability to interact with biological macromolecules makes it valuable in medicinal chemistry for developing enzyme inhibitors and receptor ligands .

The synthesis of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde typically involves several steps:

- Formylation: A common method is the Vilsmeier-Haack reaction, where 2-chloro-6,7-dimethylquinoline reacts with a formylating agent (e.g., phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group.

- Reflux Conditions: The reaction mixture is usually heated under reflux for several hours to ensure complete conversion.

- Purification: The product is purified through recrystallization or column chromatography .

2-Chloro-6,7-dimethylquinoline-3-carbaldehyde has diverse applications:

- Medicinal Chemistry: It serves as an intermediate in synthesizing drugs with antimalarial and anticancer properties.

- Material Science: Utilized as a building block for organic semiconductors and light-emitting materials.

- Biological Studies: Employed in research focusing on enzyme inhibitors and receptor interactions due to its structural features .

Studies have shown that 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde interacts with various biological targets. Its mechanism of action often involves inhibition of specific enzymes or modulation of receptor activity, which can influence biological pathways relevant to disease processes such as cancer and malaria. Understanding these interactions aids in designing more effective therapeutic agents .

Several compounds are structurally similar to 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde, each exhibiting unique properties:

| Compound Name | Key Features |

|---|---|

| 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde | Has a chlorine atom at the same position but different methyl substitution pattern. |

| 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde | Contains methoxy groups instead of methyl groups, affecting reactivity and biological activity. |

| 2-Chloro-6,8-dimethylquinoline-3-carboxylic acid | Features a carboxylic acid group instead of an aldehyde group, altering its chemical properties. |

These comparisons highlight the unique structural attributes of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde that contribute to its distinct reactivity and applications in various fields .

Friedländer Synthesis Approach

The Friedländer synthesis represents one of the most established classical methods for constructing quinoline ring systems, including 2-chloro-6,7-dimethylquinoline-3-carbaldehyde derivatives [5]. This reaction involves the condensation of 2-aminobenzaldehydes with ketones to form quinoline derivatives through a well-characterized mechanism [25]. The synthesis typically proceeds through an initial aldol condensation followed by cyclization and dehydration steps [22].

For 2-chloro-6,7-dimethylquinoline-3-carbaldehyde synthesis, the Friedländer approach begins with appropriately substituted 2-amino-4,5-dimethylbenzaldehyde as the starting material [5]. The reaction conditions generally require acid or base catalysis, with common catalysts including acetic acid, hydrochloric acid, sulfuric acid, sodium hydroxide, or pyridine [25]. Temperature requirements typically range from 80-120°C under reflux conditions in solvents such as ethanol, methanol, or dimethylformamide [25].

Table 1: Friedländer Synthesis Conditions for Quinoline-3-carbaldehyde Derivatives

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetic acid | Ethanol | 85-90 | 6-8 | 65-75 | [22] |

| p-Toluenesulfonic acid | Toluene | 110-120 | 4-6 | 70-85 | [27] |

| Sodium hydroxide | Ethanol | 80-85 | 8-12 | 60-70 | [22] |

| Piperidine | Ethanol | 78 | 24 | 85 | [27] |

The mechanism involves two viable pathways: the first begins with aldol condensation between the 2-amino substituted carbonyl compound and the ketone, followed by elimination and imine formation [5]. The second pathway initiates with Schiff base formation, followed by aldol reaction and subsequent elimination to yield the quinoline product [5].

Gould-Jacobs Reaction Methodology

The Gould-Jacobs reaction provides an alternative classical route for quinoline synthesis, particularly effective for preparing 4-hydroxyquinoline derivatives that can be further functionalized to yield carbaldehyde analogs [6]. This reaction series begins with the condensation of aniline derivatives with alkoxy methylenemalonic ester or acyl malonic ester, producing anilidomethylenemalonic ester intermediates [6].

The reaction proceeds through a six-electron cyclization process to form 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in the 4-oxo form [6]. Subsequent saponification results in carboxylic acid formation, followed by decarboxylation to give 4-hydroxyquinoline [6]. For 2-chloro-6,7-dimethylquinoline-3-carbaldehyde synthesis, this method requires specific modifications including chlorination and formylation steps.

The Gould-Jacobs approach is particularly effective for anilines bearing electron-donating groups at the meta-position [6]. The reaction typically involves heating the condensation product to promote benzannulation, followed by hydrolysis with sodium hydroxide and subsequent decarboxylation [6].

Modern Catalytic Approaches (Palladium-Catalyzed Coupling)

Palladium-Catalyzed Oxidative Cyclization

Modern palladium-catalyzed approaches have revolutionized quinoline synthesis by offering milder reaction conditions and improved selectivity [9]. The palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines represents a significant advancement in quinoline synthesis methodology [9]. This process operates without the need for acid, base, or additional additives, demonstrating broad substrate scope and tolerance for electron-withdrawing groups [9].

For 2-chloro-6,7-dimethylquinoline-3-carbaldehyde synthesis, palladium catalysis enables the construction of the quinoline framework through cascade reactions involving denitrogenative addition and intramolecular cyclization [10]. The methodology employs palladium dichloride as the catalyst with specific ligands and trifluoromethanesulfonic acid as an additive [10].

Table 2: Palladium-Catalyzed Quinoline Synthesis Conditions

| Catalyst | Ligand | Solvent | Temperature (°C) | Atmosphere | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Palladium dichloride | L1 | Toluene | 90 | Oxygen | 53-81 | [10] |

| Palladium acetate | Triphenylphosphine | Dioxane-water | 100-120 | Argon | 70-94 | [12] |

| Palladium dichloride | Tricyclohexylphosphine | Dioxane-water | 80-100 | Nitrogen | 65-85 | [12] |

Cross-Coupling Strategies

Suzuki-Miyaura cross-coupling reactions have been successfully employed for the synthesis of polysubstituted quinoline-3-carbaldehydes [12]. These reactions utilize halogenated quinoline substrates, such as 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, as starting materials for cross-coupling with aryl and arylvinylboronic acids [12].

The methodology employs dichlorobis(triphenylphosphine)palladium(II) with tricyclohexylphosphine as the catalyst system and potassium carbonate as base in dioxane-water solvent mixture [12]. An excess of arylboronic acid (3.5 equivalents) is typically required to ensure complete substitution at multiple halogenated positions [12].

The reaction proceeds through oxidative addition of palladium(0) to the carbon-halogen bonds, followed by transmetalation with the boronic acid and reductive elimination to form the carbon-carbon bond [12]. The lack of selectivity between different halogenated positions necessitates the use of excess coupling partners to achieve complete substitution [12].

Solvent Effects and Reaction Optimization Strategies

Green Solvent Systems

Environmental considerations have driven the development of green solvent systems for quinoline synthesis [15]. Glycerol has emerged as an excellent solvent for quinoline derivative preparation, offering high yields (76-98%) and short reaction times (20-90 minutes) while maintaining environmental compatibility [15]. The use of glycerol as a reaction medium has been successfully applied to quinoline-3-carbaldehyde synthesis using niobium(V) chloride as catalyst [15].

Table 3: Solvent Effects on Quinoline Synthesis Yields

| Solvent | Boiling Point (°C) | Polarity Index | Yield (%) | Reaction Time (min) | Reference |

|---|---|---|---|---|---|

| Glycerol | 290 | 9.3 | 85-98 | 20-90 | [15] |

| Ethanol | 78 | 5.2 | 70-85 | 240-360 | [27] |

| Dimethylformamide | 153 | 6.4 | 75-90 | 120-180 | [16] |

| Toluene | 111 | 2.4 | 60-75 | 300-480 | [19] |

Solvent-Free Conditions

Solvent-free synthesis has gained attention as an environmentally friendly approach for quinoline preparation [16]. Microwave-assisted solvent-free conditions using tin(II) chloride dihydrate as reductant have been successfully employed for quinoline synthesis from ortho-nitrobenzaldehyde and enolizable ketones [16]. This methodology eliminates the need for volatile organic solvents while achieving good yields and short reaction times [16].

The optimization of solvent-free conditions requires careful control of temperature, catalyst loading, and reaction time [19]. Silver(I)-exchanged Montmorillonite K10 has proven effective as a recyclable catalyst for the Döebner-von Miller reaction under solvent-free conditions, yielding quinoline products in good to excellent yields [19].

Reaction Parameter Optimization

Systematic optimization of reaction parameters has revealed critical relationships between catalyst loading, temperature, and reaction time for quinoline synthesis [29]. The optimization process typically involves screening different catalyst loadings (0.1-10 mol%), reaction temperatures (80-150°C), and reaction times (1-24 hours) [29].

For carbocatalytic quinoline synthesis, optimal conditions include 100 mg of oxidized activated carbon catalyst per mmol substrate at 140°C under oxygen atmosphere [29]. The reaction demonstrates sensitivity to atmosphere, with oxygen providing superior results compared to air or argon conditions [29].

Mechanistic Studies of Key Transformations

Computational Studies and Energy Profiles

Density functional theory calculations have provided detailed insights into the mechanistic pathways of quinoline formation [23]. The computational studies reveal that cyclization barriers for quinoline formation range from 28.0-29.7 kcal/mol, correlating well with experimentally observed reaction rates [29]. Electron-donating methoxy groups at specific positions lower the barrier by approximately 1 kcal/mol, while electron-withdrawing groups have opposite effects [29].

The mechanistic investigations demonstrate that 1,5-hydrogen shifts from 2,3-dihydroquinoline to 1,2-dihydroquinoline derivatives represent high-energy barriers (29.1-29.8 kcal/mol), explaining why these isomers are not observed under typical catalytic conditions [29]. Dehydrogenation barriers for dihydroquinoline intermediates are significantly lower (11.5-12.5 kcal/mol), supporting the proposed mechanism where carbocatalysts facilitate the final aromatization step [29].

Kinetic Studies and Rate-Determining Steps

Experimental kinetic studies have identified the rate-determining steps in quinoline synthesis pathways [31]. For quinoline hydrogenation reactions using atomically dispersed iridium catalysts, the direct hydrogenation of the quinoline substrate represents the rate-determining step [31]. The reaction follows pseudo-first order kinetics with respect to quinoline concentration [28].

Table 4: Kinetic Parameters for Quinoline Transformations

| Reaction Type | Rate Constant (s⁻¹) | Activation Energy (kcal/mol) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Cyclization | 2.3 × 10⁻⁴ | 28.5 | 140 | [29] |

| Dehydrogenation | 1.8 × 10⁻² | 12.0 | 140 | [29] |

| Hydrogenation | 5.2 × 10⁻³ | 15.2 | 120 | [31] |

Mechanistic Pathways and Intermediates

The formation of 2-chloro-6,7-dimethylquinoline-3-carbaldehyde proceeds through well-characterized intermediate species [4]. Initial nucleophilic substitution reactions between 2-chloroquinoline-3-carbaldehyde precursors and nitrogen-containing nucleophiles demonstrate specific mechanistic pathways [4]. The reaction involves formation of ion pairs through protonation of the quinoline nitrogen, followed by nucleophilic attack at the 2-position [4].

For benzotriazole substitution reactions, the stronger acidity of benzotriazole (pKa = 8.2) compared to triazole (pKa = 10.3) facilitates protonation of the quinoline nitrogen without requiring additional base [4]. This mechanistic understanding has enabled optimization of reaction conditions for specific substitution patterns [4].

Byproduct Analysis and Purification Techniques

Byproduct Formation and Identification

The synthesis of 2-chloro-6,7-dimethylquinoline-3-carbaldehyde often generates characteristic byproducts that require careful analysis and separation [8]. Common byproducts include partially substituted quinoline derivatives, dimerization products, and unreacted starting materials [8]. Mass spectrometry and nuclear magnetic resonance spectroscopy serve as primary analytical tools for byproduct identification [8].

In Friedländer synthesis reactions, side products frequently arise from competing condensation reactions and over-oxidation processes [27]. The formation of 2:1 condensation products between quinoline precursors and diamine reagents represents a significant challenge requiring careful stoichiometric control [13]. High-performance liquid chromatography analysis reveals that byproduct formation increases with extended reaction times and elevated temperatures [27].

Column Chromatography Purification

Silica gel column chromatography remains the most widely employed purification technique for quinoline-3-carbaldehyde derivatives [34]. The separation typically employs hexane-ethyl acetate solvent systems with gradient elution to achieve optimal resolution [34]. For 2-chloro-6,7-dimethylquinoline-3-carbaldehyde purification, a hexane:ethyl acetate ratio of 8:2 provides effective separation with retention factor values around 0.6 [34].

Table 5: Chromatographic Purification Parameters

| Compound Type | Mobile Phase | Ratio | Retention Factor | Yield Recovery (%) | Reference |

|---|---|---|---|---|---|

| Quinoline-3-carbaldehyde | Hexane:EtOAc | 8:2 | 0.60 | 82-90 | [34] |

| Chloroquinoline derivatives | DCM:EtOAc | 20:1 | 0.33 | 75-85 | [4] |

| Dimethylquinoline analogs | Petroleum:EtOAc | 10:1 | 0.55 | 78-88 | [7] |

Recrystallization and Advanced Purification Methods

Recrystallization techniques provide an effective final purification step for quinoline-3-carbaldehyde compounds [26]. Suitable recrystallization solvents include ethanol, methanol, and ethanol-water mixtures, with the choice depending on the specific substitution pattern and solubility characteristics [26]. The recrystallization process typically achieves purities exceeding 95% with yields ranging from 65-85% [26].

Preparative thin-layer chromatography serves as an alternative purification method for small-scale synthesis [4]. This technique employs dichloromethane:ethyl acetate (10:1) as the mobile phase and enables isolation of pure products with yields around 80% [4]. High-performance liquid chromatography with preparative columns provides the highest purity for analytical-grade samples, achieving purities above 99% [20].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant